molecular formula C9H7IO4 B1369282 3-Iodo-5-(methoxycarbonyl)benzoic acid CAS No. 93116-99-5

3-Iodo-5-(methoxycarbonyl)benzoic acid

Cat. No. B1369282
CAS RN: 93116-99-5
M. Wt: 306.05 g/mol
InChI Key: NDJVBDKXAJSYFV-UHFFFAOYSA-N
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Description

3-Iodo-5-(methoxycarbonyl)benzoic acid is a chemical compound with the molecular formula C9H7IO4 . It is a unique chemical provided to early discovery researchers .


Molecular Structure Analysis

The molecular structure of 3-Iodo-5-(methoxycarbonyl)benzoic acid can be represented by the SMILES string COC(=O)c1cc(I)cc(c1)C(O)=O . This representation provides a text notation for the compound’s structure.


Physical And Chemical Properties Analysis

The molecular weight of 3-Iodo-5-(methoxycarbonyl)benzoic acid is 306.05 g/mol . It has a complexity of 241 and a topological polar surface area of 63.6 Ų . The compound has one hydrogen bond donor and four hydrogen bond acceptors .

Scientific Research Applications

1. Recyclable Iodine(III) Reagents

The use of 3-iodo-5-(methoxycarbonyl)benzoic acid in the development of new recyclable iodine(III) reagents, such as 3-[bis(trifluoroacetoxy)iodo]benzoic acid and 3-[hydroxy(tosyloxy)iodo]benzoic acid, is significant. These reagents, derived from 3-iodosylbenzoic acid, are notable for their ease of recovery from reaction mixtures, enhancing their practicality and environmental friendliness in organic chemistry applications (Yusubov et al., 2008).

2. Synthesis of Carbazomycin B

In the synthesis of carbazomycin B, a radical arylation of benzene, 3-iodo-5-(methoxycarbonyl)benzoic acid derivatives play a crucial role. This process involves multiple steps including iodination, acetylation, and reaction with methyl chloroformate, demonstrating the compound's versatility in complex organic synthesis (Crich & Rumthao, 2004).

3. Manufacturing of SGLT2 Inhibitors

The compound is a key intermediate in the manufacturing of SGLT2 inhibitors, a class of drugs used in diabetes therapy. A notable process development involves starting from dimethyl terephthalate, showcasing an efficient and cost-effective method for synthesizing this crucial intermediate (Zhang et al., 2022).

4. Methoxycarbonylation of Iodobenzene

Methoxycarbonylation of iodobenzene, a process producing benzoic acid methyl ester, utilizes 3-iodo-5-(methoxycarbonyl)benzoic acid. This research highlights the potential for palladium-catalyzed reactions in the synthesis of esters, a fundamental class of organic compounds (Trzeciak et al., 2003).

5. Photophysical Properties of Lanthanide Coordination Compounds

In the study of lanthanide coordination compounds, derivatives of 3-iodo-5-(methoxycarbonyl)benzoic acid are used to investigate the influence of electron-withdrawing and electron-donating groups on luminescent properties. This research contributes to the understanding of the photophysical behavior of these compounds (Sivakumar et al., 2010).

properties

IUPAC Name

3-iodo-5-methoxycarbonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7IO4/c1-14-9(13)6-2-5(8(11)12)3-7(10)4-6/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDJVBDKXAJSYFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7IO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90578788
Record name 3-Iodo-5-(methoxycarbonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90578788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Iodo-5-(methoxycarbonyl)benzoic acid

CAS RN

93116-99-5
Record name 3-Iodo-5-(methoxycarbonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90578788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To an ice-cold, stirred solution of 3-amino-5-(methoxycarbonyl)benzoic acid (5.19 g, 26.59 mmol) in a 2 N hydrochloric acid (156 mL) was added a solution of sodium nitrite (1.84 g, 26.67 mmol) in water (10.8 mL). This mixture was then added dropwise to an ice-cold, stirred solution of potassium iodide (8.84 g, 53.25 mmol) in water (26.2 mL). After stirring for 35 min, the reaction mixture was diluted with water and extracted with ethyl acetate. The organic layer was washed with 5% aqueous sodium thiosulfate, and saturated sodium chloride, dried (sodium sulfate), and concentrated under reduced pressure. Purification by flash column chromatography (silica, 50:50:2 hexanes/ethyl acetate/acetic acid) afforded 3-iodo-5-(methoxycarbonyl)benzoic acid (4.48 g): 1H NMR (500 MHz, DMSO-d6): δ 13.49 (br s, 1H), 8.45-8.38 (m, 3H), 3.83 (s, 3H); ESI-MS (m/z): 305 [M+H]+.
[Compound]
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ice
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5.19 g
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156 mL
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1.84 g
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10.8 mL
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ice
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8.84 g
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Synthesis routes and methods II

Procedure details

Dissolve 5-iodo-isophthalic acid (5 g, 15.6 mmol), NaOH (600 mg, 14.8 mmol) in a mixture of methanol (100 mL), acetone (20 mL) and water (2 mL). Stir at room temperature overnight. Concentrate and redissolve the residue in diethyl ether (100 mL) and water (100 mL). Separate the aqueous layer and wash with diethyl ether (50 mL). Acidify the washed solution with 5 N HCl to about pH=1. Stir for 30 min at room temperature and filter off solid. Wash the solid with water and dry to give the title compound (3.7 g, 77%).
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5 g
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600 mg
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20 mL
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2 mL
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100 mL
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Yield
77%

Synthesis routes and methods III

Procedure details

Dissolve 5-iodo-isophthalic acid dimethyl ester (10 g, 31.2 mmol) in methanol (90 mL) and cool to 0° C. Add 2 N NaOH (15.6 mL) dropwise and slowly warm up to room temperature. Stir overnight and acidify to about pH=3 with 5 N HCl. Extract with ethyl acetate (2×50 mL). Wash the combined organic layers by water, saturated aqueous sodium chloride, dry (magnesium sulfate) and concentrate to give the title compound as a crude residue which is used in the next step without further purification.
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10 g
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90 mL
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15.6 mL
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Synthesis routes and methods IV

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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